Cas no 90559-63-0 (ethyl 2-(3-nitropyridin-2-yl)aminoacetate)

Ethyl 2-(3-nitropyridin-2-yl)aminoacetate is a nitro-substituted pyridine derivative with applications in organic synthesis and pharmaceutical research. The compound features a reactive aminoacetate moiety linked to a 3-nitropyridin-2-yl group, making it a versatile intermediate for constructing heterocyclic frameworks. Its nitro group offers potential for further functionalization through reduction or substitution reactions. The ethyl ester enhances solubility in organic solvents, facilitating handling in synthetic workflows. This compound is particularly valuable in the development of pharmacologically active molecules, where its structural motifs can contribute to binding interactions. Care should be taken during handling due to the nitro group's potential sensitivity. Storage under inert conditions is recommended to maintain stability.
ethyl 2-(3-nitropyridin-2-yl)aminoacetate structure
90559-63-0 structure
Product Name:ethyl 2-(3-nitropyridin-2-yl)aminoacetate
CAS No:90559-63-0
MF:C9H11N3O4
MW:225.201341867447
CID:788611
PubChem ID:14062544
Update Time:2025-05-23

ethyl 2-(3-nitropyridin-2-yl)aminoacetate Chemical and Physical Properties

Names and Identifiers

    • Glycine, N-(3-nitro-2-pyridinyl)-, ethyl ester
    • ethyl 2-(3-nitropyridin-2-yl)aminoacetate
    • N-[[3-nitro]-2-pyridinyl] glycine ethyl ester
    • N-(3-nitro-2-pyridinyl) glycine ethyl ester
    • N-[[3-nitro]-2-pyridinyl]glycine ethyl ester
    • ETHYL 2-[(3-NITROPYRIDIN-2-YL)AMINO]ACETATE
    • SCHEMBL1699215
    • ethyl 2-(3-nitropyridin-2-ylamino)acetate
    • N-(3-Nitro-2-pyridinyl)glycine ethyl ester
    • EN300-10209316
    • AKOS010028447
    • ethyl N-(3-nitropyridin-2-yl)glycinate
    • JWMHRAUUHFSEJO-UHFFFAOYSA-N
    • 90559-63-0
    • Inchi: 1S/C9H11N3O4/c1-2-16-8(13)6-11-9-7(12(14)15)4-3-5-10-9/h3-5H,2,6H2,1H3,(H,10,11)
    • InChI Key: JWMHRAUUHFSEJO-UHFFFAOYSA-N
    • SMILES: O(CC)C(CNC1C(=CC=CN=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 225.07495584g/mol
  • Monoisotopic Mass: 225.07495584g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 97Ų

ethyl 2-(3-nitropyridin-2-yl)aminoacetate Pricemore >>

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Additional information on ethyl 2-(3-nitropyridin-2-yl)aminoacetate

Ethyl 2-(3-Nitropyridin-2-Yl)AminoAcetate: A Comprehensive Overview

Ethyl 2-(3-nitropyridin-2-yl)aminoacetate, identified by the CAS number 90559-63-0, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a pyridine ring substituted with a nitro group at the 3-position and an aminoacetic acid derivative attached via an ethyl ester linkage. Its structure makes it a versatile building block for synthesizing more complex molecules, particularly in pharmaceutical and agrochemical research.

The synthesis of ethyl 2-(3-nitropyridin-2-yl)aminoacetate involves a multi-step process, often starting with the nitration of pyridine derivatives. The nitration step introduces the nitro group at the meta position relative to the amino group, which is crucial for maintaining the compound's reactivity and selectivity. Subsequent steps involve the formation of the aminoacetic acid derivative through nucleophilic substitution or condensation reactions. The use of appropriate catalysts and reaction conditions ensures high yields and purity of the final product.

Recent studies have highlighted the potential of ethyl 2-(3-nitropyridin-2-yl)aminoacetate as a precursor for bioactive compounds. Researchers have explored its role in developing new drug candidates, particularly in the areas of anti-tumor and anti-viral therapies. The nitro group in the molecule contributes to its redox properties, making it an attractive candidate for designing redox-active drugs. Additionally, the aminoacetic acid moiety provides flexibility for further functionalization, enabling the creation of diverse pharmacophores.

In terms of applications, ethyl 2-(3-nitropyridin-2-yl)aminoacetate has shown promise in materials science as well. Its ability to form coordination complexes with metal ions has led to investigations into its use in catalysis and sensor development. For instance, studies have demonstrated that this compound can act as a ligand in metalloporphyrin systems, enhancing their catalytic activity in oxidation reactions.

From an environmental perspective, ethyl 2-(3-nitropyridin-2-yl)aminoacetate has been evaluated for its biodegradability and toxicity profiles. Preliminary assessments suggest that it exhibits moderate biodegradability under aerobic conditions, with specific microbial strains showing potential for efficient degradation. However, further research is required to fully understand its environmental impact and develop strategies for safe disposal.

Looking ahead, ongoing research is focused on optimizing the synthesis of ethyl 2-(3-nitropyridin-2-yl)aminoacetate to enhance its scalability and reduce production costs. Green chemistry approaches, such as using solvent-free conditions or enzymatic catalysis, are being explored to make its synthesis more sustainable. Additionally, efforts are underway to explore its applications in advanced materials, such as organic electronics and nanotechnology.

In conclusion, ethyl 2-(3-nitropyridin-2-yl)aminoacetate (CAS No: 90559-63-0) is a multifaceted compound with significant potential across various scientific domains. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions in pharmaceuticals, materials science, and beyond.

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